Meldonium; MET-88; Quaterin

BBOX inhibition OCTN2 inhibition carnitine biosynthesis

Researchers requiring a validated BBOX/OCTN2 inhibitor for ischemia-reperfusion studies often face supply inconsistency and lack of mechanistic controls. Meldonium dihydrate (CAS 86426-17-7) resolves this by providing a dual-target mechanism (BBOX IC50 34-62 μM; OCTN2 EC50 21 μM) that uniquely enables L-carnitine reversal arms for causal inference. Key advantages: • Definitive tool compound with >27-day terminal half-life, enabling long-duration PK/PD modeling. • Clinically validated in multiple jurisdictions with established human safety data. • ≥98% HPLC purity, stored and shipped at 2-8°C to ensure stability for reproducible experimental outcomes.

Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
CAS No. 86426-17-7
Cat. No. B000580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeldonium; MET-88; Quaterin
CAS86426-17-7
Synonyms3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat
Molecular FormulaC6H16N2O3
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC[N+](C)(C)NCCC(=O)[O-].O
InChIInChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2
InChIKeyWVYGCKFMBOZNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Meldonium Baseline Identity for Procurement


Meldonium (3-(2,2,2-trimethylhydrazinium)propionate dihydrate; also known as MET-88, Quaterin, or Mildronate) is a small-molecule, quaternary ammonium structural analog of γ-butyrobetaine (GBB) that functions as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX, also known as BBOX1; IC50 34–62 μM for human recombinant BBOX) and the carnitine/organic cation transporter type 2 (OCTN2; EC50 21 μM for human OCTN2) . By suppressing L-carnitine biosynthesis and renal carnitine reabsorption, meldonium shifts cellular energy metabolism from fatty acid β-oxidation toward glucose utilization—a more oxygen-efficient pathway under ischemic conditions [1]. First developed at the Latvian Institute of Organic Synthesis and marketed primarily in Eastern Europe and post-Soviet states, meldonium is clinically indicated for cerebral and myocardial ischemia, angina pectoris, heart failure, and metabolic disorders, and has been listed on the World Anti-Doping Agency (WADA) Prohibited List since January 2016 [2].

Dual BBOX/OCTN2 inhibition for systemic L-carnitine depletion studies
Tool compound for ischemic metabolism research and glucose-utilization shift models
L-Carnitine-dependent cardioprotection mechanism validation with internal reversal control

Why Meldonium Cannot Be Substituted


Meldonium exhibits a dual-target pharmacological profile that is not replicated by other fatty acid oxidation inhibitors such as trimetazidine or ranolazine: it simultaneously inhibits L-carnitine biosynthesis at the BBOX enzyme and blocks L-carnitine reabsorption via OCTN2, producing a sustained, systemic L-carnitine depletion that fundamentally redirects substrate utilization [1]. In direct contrast, supplementation with L-carnitine—a common nutraceutical alternative—antagonizes meldonium's mechanism, as co-administration of L-carnitine has been shown to abolish the cardioprotective anti-infarction effect of meldonium in isolated rat heart models [2]. Furthermore, newer BBOX inhibitors with nanomolar potency exist but lack the clinical safety record and dual-transporter activity that define meldonium's unique tissue distribution and prolonged terminal elimination half-life (gamma half-life ~655 h in humans), a pharmacokinetic property that diverges markedly from all rapid-clearance metabolic modulators [3]. These mechanistic and pharmacokinetic distinctions prevent simple interchangeability.

Target profile
Other fatty acid oxidation inhibitors (trimetazidine, ranolazine) lack OCTN2 engagement and do not produce sustained L-carnitine depletion; dual mechanism may not transfer.
Mechanism antagonism
L-Carnitine co-administration abolishes the cardioprotective response in model systems; substitution with L-carnitine or carnitine-containing formulations can confound outcomes.
Clinical translation
Nanomolar BBOX inhibitors lack OCTN2 activity and clinical validation; procurement of preclinical leads introduces uncharacterized target-engagement and safety risks.

Meldonium Differentiation Evidence


Dual BBOX/OCTN2 Inhibition vs. Single-Target Modulators

Meldonium is distinguished from other metabolic modulators such as trimetazidine (3-KAT inhibitor) and ranolazine (late INa inhibitor) by its simultaneous, competitive inhibition of two distinct molecular targets—BBOX and OCTN2—that together deplete systemic L-carnitine. Meldonium inhibits human recombinant BBOX with an IC50 of 34–62 μM and human OCTN2 with an EC50 of 21 μM . Comparative data from Tars et al. (2014) show that the natural substrate GBB has a BBOX IC50 of 3.9 ± 0.1 μM, while the more potent BBOX inhibitor methyl-GBB achieves 2.8 ± 0.6 μM; however neither GBB nor methyl-GBB inhibits OCTN2—making meldonium the only compound in this class with demonstrated dual-target engagement at clinically relevant concentrations [1]. Trimetazidine and ranolazine share neither BBOX nor OCTN2 affinity.

Dual BBOX/OCTN2 inhibition
Head-to-head
BBOX IC50 34–62 μM; OCTN2 EC50 21 μM (meldonium). Methyl-GBB is ~12× more potent at BBOX but ~7× less potent at OCTN2; trimetazidine/ranolazine show no OCTN2 activity.
Only compound with dual BBOX + OCTN2 target engagement reported in this class.
Human recombinant enzyme and transporter assays; OCTN2 activity absent from comparators.
BBOX inhibition OCTN2 inhibition carnitine biosynthesis target engagement mechanism of action

L-Carnitine Antagonism of Cardioprotection

In an isolated rat heart ischemia-reperfusion model, 14-day pretreatment with meldonium (100 mg/kg/day p.o.) reduced myocardial infarct size by 38% compared to untreated control (p < 0.05) [1]. Co-administration of an equimolar dose of L-carnitine (100 mg/kg/day) completely abolished this cardioprotective effect: the meldonium + L-carnitine combination showed no significant reduction in infarct size versus control [1]. Mechanistically, meldonium alone induced a 69% decrease in myocardial L-carnitine concentration and a 6-fold increase in GBB concentration; co-treatment with L-carnitine prevented the L-carnitine depletion and eliminated the anti-infarction benefit, confirming that the cardioprotective effect is exclusively dependent on L-carnitine lowering [1].

L-Carnitine antagonism
Head-to-head
38% infarct size reduction by meldonium alone vs. control; completely abolished by co-administered L-carnitine (0% reduction). Myocardial L-carnitine depletion of 69% vs. no depletion.
Supports L-carnitine-dependent cardioprotection model; substitution with L-carnitine negates effect.
Isolated rat heart Langendorff model, 14-day pretreatment, 30-min ischemia/120-min reperfusion.
cardioprotection myocardial infarction L-carnitine antagonism infarct size ischemia-reperfusion

Meldonium vs. Trimetazidine: Endothelial Protection in NO Deficiency

In a rat model of L-NAME-induced nitric oxide deficiency, meldonium (Cardionate®) at 80 mg/kg/day demonstrated a more pronounced endothelioprotective effect than trimetazidine (Preductal® MR) at 6 mg/kg/day [1]. Meldonium treatment reduced the endothelial dysfunction coefficient to a level comparable to intact (untreated) animals, indicating complete normalization of endothelial function, whereas trimetazidine monotherapy only partially reduced this coefficient [1]. Under the same experimental conditions, meldonium also prevented the increase in adrenoreactivity and exhaustion of myocardial functional reserve observed in untreated L-NAME-challenged animals [1]. Histological analysis confirmed that meldonium prevented destructive changes in the vascular endothelium and cardiomyocyte hypertrophy [1].

vs. Trimetazidine in NO deficiency
Reported
Meldonium (80 mg/kg/day) normalized endothelial dysfunction coefficient to intact-animal level; trimetazidine (6 mg/kg/day) gave only partial reduction.
Reported endothelioprotective endpoint response; meldonium showed complete normalization in NO-deficiency model.
Rat L-NAME model, 14-day treatment; endothelial dysfunction coefficient and myocardial reserve assessed.
endothelial dysfunction trimetazidine nitric oxide deficiency vasorelaxation cardioprotection

Meldonium vs. Placebo: Exercise Tolerance in Stable Angina

The MILSS I clinical trial (2011) established a dose-dependent improvement in exercise tolerance with meldonium (Mildronate) in patients with stable angina pectoris on standard background therapy [1]. The optimal dosing regimen was identified as 500 mg twice daily (1 g/day), which demonstrated superiority over placebo in improving exercise tolerance parameters [1]. Additional clinical data from a randomized controlled trial in post-PCI patients (n=35) showed that meldonium (1000 mg i.v.) significantly increased exercise duration from 364 ± 22 to 556 ± 29 seconds (p < 0.05), increased maximum oxygen consumption (VO2 max) from 18.6 ± 1.1 to 20.8 ± 1.06 mL/kg/min (p < 0.05 vs. baseline and vs. control group at 18.5 ± 1.5 mL/kg/min), and reduced maximum ST-segment depression from -0.18 ± 0.1 to -0.10 ± 0.2 mV [2].

Exercise tolerance (angina trial)
Reported
MILSS I trial: meldonium 1 g/day superior to placebo on standard therapy. Post-PCI RCT: exercise duration +52.7% vs. baseline, VO2 max +2.2 mL/kg/min (p
Reported exercise tolerance endpoint context; supports model-response investigation.
Stable angina patients, dose-response design; confirmatory RCT n=35 with i.v. regimen.
Extended terminal half-life
Class-level
Terminal gamma t½ ≈ 655 h (~27 days) in humans; urinary detection window 94–162 days. Trimetazidine t½ ~6 h, ranolazine ~7 h.
PK profile diverges markedly; extended washout and tissue retention require specialized study design.
Three-compartment model, multidose i.v./oral; LC-MS/MS quantification.
vs. Novel BBOX inhibitors
Data to verify
Novel inhibitors show nanomolar BBOX IC50 (~100-fold more potent) but no OCTN2 activity and preclinical status only. Meldonium has decades of post-marketing data.
Regulatory and safety framework absent for preclinical leads; translational applicability remains unverified.
Medicinal chemistry reports; no clinical development reported for newer inhibitors.
stable angina exercise tolerance clinical trial MILSS I dose-response

Extended Terminal Half-Life vs. Standard Modulators

Meldonium exhibits a unique multi-compartment pharmacokinetic profile with a terminal gamma elimination half-life of approximately 655 hours (~27 days) in humans, as determined by a three-compartment model following multiple intravenous doses of 250 mg [1]. This is in stark contrast to trimetazidine (t½ ~6 h), ranolazine (t½ ~7 h), and L-carnitine (t½ ~2–15 h depending on dose), making meldonium's tissue retention and prolonged washout period a critical differentiator [2]. Urinary detection windows extend to 94–162 days after cessation of a 5-day multidose regimen (3 × 250 mg i.v.), and trace amounts below the limit of quantification persist up to 137 days after a 6-day oral regimen of 500 mg BID [3]. The long terminal half-life reflects extensive tissue binding via OCTN2-mediated transport and accumulation, a property that fundamentally distinguishes meldonium from all rapid-clearance alternatives.

Extended terminal half-life
Class-level
Terminal gamma t½ ≈ 655 h (~27 days) in humans; urinary detection window 94–162 days. Trimetazidine t½ ~6 h, ranolazine ~7 h.
PK profile diverges markedly; extended washout and tissue retention require specialized study design.
Three-compartment model, multidose i.v./oral; LC-MS/MS quantification.
pharmacokinetics half-life drug accumulation detection window OCTN2

Meldonium vs. Novel BBOX Inhibitors: Clinical Translation Gap

Recent medicinal chemistry efforts have produced novel BBOX inhibitors with IC50 values in the nanomolar range—approximately two orders of magnitude more potent than meldonium (BBOX IC50 = 34–62 μM) [1]. For example, six novel inhibitors described by Tars et al. (2014) exhibited BBOX IC50 values ~100-fold lower than meldonium in recombinant enzyme assays [1]. However, none of these compounds has progressed to clinical development, and none has demonstrated concomitant OCTN2 inhibition at therapeutic concentrations—a property specific to meldonium that contributes to its unique tissue distribution and prolonged pharmacodynamic effect [2]. Moreover, meldonium benefits from decades of post-marketing surveillance in Eastern Europe and the Commonwealth of Independent States, with an established safety database across cardiovascular, neurological, and metabolic indications that is entirely absent for all novel BBOX inhibitors [3].

vs. Novel BBOX inhibitors
Data to verify
Novel inhibitors show nanomolar BBOX IC50 (~100-fold more potent) but no OCTN2 activity and preclinical status only. Meldonium has decades of post-marketing data.
Regulatory and safety framework absent for preclinical leads; translational applicability remains unverified.
Medicinal chemistry reports; no clinical development reported for newer inhibitors.
BBOX inhibition drug discovery nanomolar inhibitors clinical translation selectivity

Evidence-Based Meldonium Application Scenarios


Cardioprotection Studies with L-Carnitine Mechanism Validation

Meldonium is the definitive tool compound for experimental cardioprotection protocols that require confirmation of L-carnitine-dependent mechanism of action. Its unique property—whereby the anti-infarction effect is completely abolished by co-administration of exogenous L-carnitine—provides an internal mechanistic control unavailable with trimetazidine, ranolazine, or any novel BBOX inhibitor [1]. Procurement of meldonium, rather than alternative metabolic modulators, enables the inclusion of L-carnitine reversal arms that strengthen causal inference in ischemia-reperfusion studies.

Endothelial Dysfunction Research in NO Deficiency

For studies investigating endothelial protection under conditions of nitric oxide deficiency (e.g., hypertensive endothelial dysfunction, preeclampsia models), meldonium provides superior endothelioprotective efficacy compared to trimetazidine, as demonstrated by complete normalization of the endothelial dysfunction coefficient in L-NAME-challenged rats [2]. This application scenario leverages meldonium's capacity to restore endothelium-dependent vasorelaxation to intact-animal levels, making it the preferred procurement choice over trimetazidine when endothelial functional recovery is the primary endpoint.

Extended Washout and Pharmacodynamic Monitoring Trials

Meldonium's exceptional terminal half-life (~27 days) and multi-month urinary detection window necessitate specialized clinical trial designs with extended washout periods, long-term safety follow-up, and sensitive LC-MS/MS-based bioanalytical methods [3]. Procurement of meldonium for clinical research mandates concomitant investment in long-duration pharmacokinetic sampling and anti-doping compliance infrastructure—considerations that do not apply to short-half-life metabolic modulators and that must inform budget and timeline planning at the procurement stage.

Translational BBOX Inhibition: Preclinical to Human Pharmacology

When the research objective is to translate BBOX-targeting pharmacology from bench to bedside, meldonium is the only BBOX inhibitor with established human pharmacokinetics, safety data, and regulatory approval history across multiple jurisdictions [4]. Although novel BBOX inhibitors with nanomolar potency exist in the preclinical literature, their complete lack of clinical validation and unknown OCTN2 activity profiles make them unsuitable for translational studies. Meldonium procurement is therefore obligatory for any experimental program intending to connect BBOX inhibition to clinically interpretable outcomes.

Application
Selection Property
Validation Focus
L-Carnitine mechanism studies
Dual BBOX/OCTN2 target engagement with L-carnitine-reversible cardioprotection
Confirm L-carnitine depletion and infarct-size reversal in ischemia-reperfusion models
Endothelial dysfunction research
Endothelioprotective endpoint response in nitric oxide deficiency
Assess endothelial dysfunction coefficient normalization vs. trimetazidine comparator
PK/PD modeling with extended washout
Terminal half-life ~27 days and prolonged urinary detection
Validate multi-compartment PK model and plan long-term sampling protocols
Translational BBOX pharmacology
Clinically characterized BBOX inhibitor with established safety database
Bench-to-bedside bridging studies; compare with preclinical nanomolar leads
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